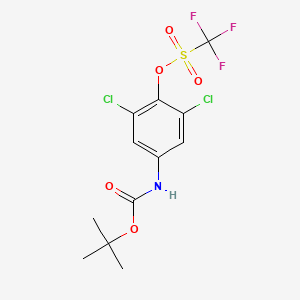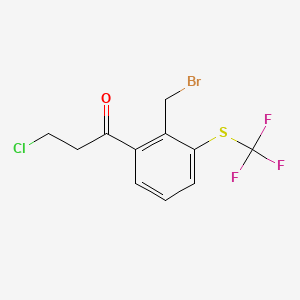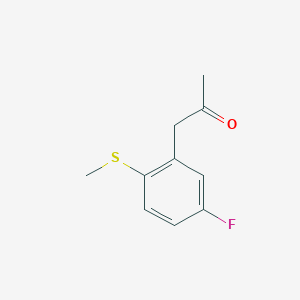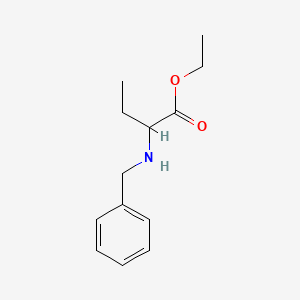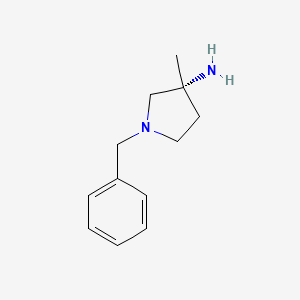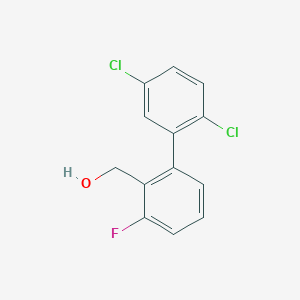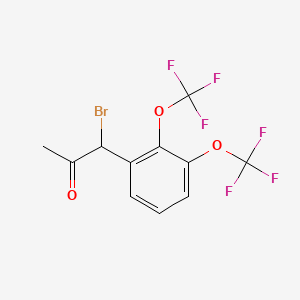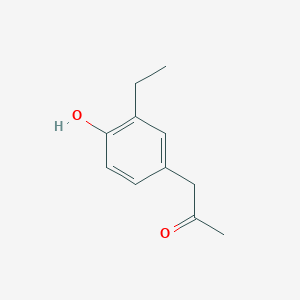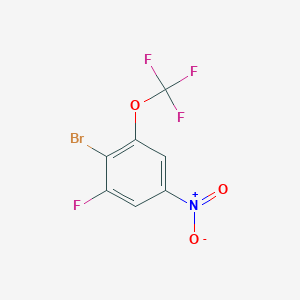
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as catalytic processes and controlled temperature environments .
Analyse Chemischer Reaktionen
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used
Common reagents and conditions for these reactions include lithium diisopropylamide (LIDA) for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions. Major products formed from these reactions vary based on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and reduction reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the nitro and fluorine groups, resulting in different reactivity and applications.
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but without the trifluoromethoxy group, leading to variations in chemical behavior.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene:
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical properties and reactivity patterns .
Eigenschaften
Molekularformel |
C7H2BrF4NO3 |
|---|---|
Molekulargewicht |
303.99 g/mol |
IUPAC-Name |
2-bromo-1-fluoro-5-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2BrF4NO3/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H |
InChI-Schlüssel |
IDRAYKPUSKTOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)
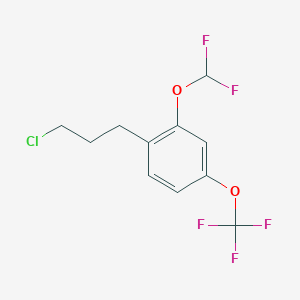
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
